2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide is an organic compound that features a bromophenyl group and a tert-butylsulfamoyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide typically involves the following steps:
Formation of the bromophenyl acetamide: This can be achieved by reacting 4-bromoaniline with acetic anhydride under acidic conditions to form 4-bromoacetanilide.
Introduction of the tert-butylsulfamoyl group: The 4-bromoacetanilide is then reacted with tert-butylsulfonyl chloride in the presence of a base such as triethylamine to introduce the tert-butylsulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used, but could include derivatives with different functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products will depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active compound.
Materials science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological research: It may be studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate
- 4-tert-butylphenyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 4-methylphenyl 2-(4-bromophenyl)-4-quinolinecarboxylate
Uniqueness
2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide is unique due to the presence of both a bromophenyl group and a tert-butylsulfamoyl group, which can impart specific chemical and physical properties. This combination of functional groups may offer advantages in terms of reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-18(2,3)21-25(23,24)16-10-8-15(9-11-16)20-17(22)12-13-4-6-14(19)7-5-13/h4-11,21H,12H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDNNKAVMQFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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